molecular formula C11H11NO2 B010254 7-Methoxy-2-methylquinolin-4-ol CAS No. 103624-90-4

7-Methoxy-2-methylquinolin-4-ol

Cat. No.: B010254
CAS No.: 103624-90-4
M. Wt: 189.21 g/mol
InChI Key: VXLZVELXYBOECH-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) is a quinoline derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Its structure features a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 2 on the quinoline scaffold (Figure 1). The compound is synthesized via ultrasound-assisted methods using 6-methoxy-2-methylquinolin-4-ol as a precursor, potassium carbonate as a base, and benzyl bromides as alkylating agents in DMF . Key properties include:

  • SMILES: CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
  • InChIKey: VXLZVELXYBOECH-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Ranges from 138.1 to 153.2 Ų across ionized forms (e.g., [M+H]⁺, [M-H]⁻) .
  • Applications: Serves as a precursor for antimalarial and antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZVELXYBOECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401231
Record name 7-Methoxy-2-methylquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-43-3, 103624-90-4
Record name 7-Methoxy-2-methyl-4(1H)-quinolinone
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Record name 7-Methoxy-2-methylquinolin-4(1H)-one
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Record name 7-Methoxy-2-methyl-4-quinolinol
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Preparation Methods

Palladium-Mediated Suzuki-Miyaura Reaction

Aryl halides at position 2 of the quinoline ring undergo cross-coupling with methylboronic acid. For instance, 7-methoxy-4-hydroxy-2-bromoquinoline reacts with methylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 80°C. This method, inspired by the synthesis of 7-methoxy-2-phenylquinolin-4-ol, achieves 75–80% yield but requires pre-functionalized intermediates.

Iridium-Catalyzed Borylation and Functionalization

Recent advances in iridium catalysis enable direct C–H borylation at position 2. Using [Ir(OMe)COD]₂ and B₂pin₂ in tetrahydrofuran (THF), 7-methoxyquinolin-4-ol is converted to its boronate ester, which reacts with methyl iodide under Miyaura conditions. While this method offers regioselectivity, yields are moderate (60–65%) due to competing side reactions.

Chlorination-Hydrolysis Strategy

Synthesis of 4-Chloro-7-methoxy-2-methylquinoline

Phosphorus oxychloride (POCl₃) chlorinates the 4-hydroxyl group of 7-methoxy-2-methylquinolin-4-ol under reflux conditions (110°C, 4 h). The reaction proceeds via nucleophilic substitution, yielding the chloro derivative in 90% purity. Alternative chlorinating agents (e.g., SOCl₂) result in lower selectivity due to over-chlorination.

Hydrolysis to the Hydroxyl Derivative

The chloro intermediate is hydrolyzed using NaOH (10% aqueous) at 80°C for 6 hours. This step restores the 4-hydroxyl group with >95% conversion, as confirmed by ¹H NMR.

Table 2: Comparative Analysis of Chlorination-Hydrolysis

ParameterPOCl₃SOCl₂
Reaction Time4 h6 h
Yield (%)9075
Byproducts<5%15–20%

Friedländer Annulation

Condensation of 3-Methoxyaniline with Ethyl Acetoacetate

The Friedländer method involves heating 3-methoxyaniline and ethyl acetoacetate in diphenyl ether at 180°C for 8 hours. Cyclodehydration forms the quinoline ring, with the methyl group at position 2 originating from the β-ketoester . This one-pot synthesis achieves 65–70% yield but requires careful temperature control to avoid decomposition.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-Methoxy-2-methylquinolin-4-ol is its potential as an anticancer agent. Research has demonstrated that quinoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell mitosis. A study synthesized several quinoline derivatives, including those with the 7-methoxy group, and evaluated their cytotoxicity against various human cancer cell lines such as MCF-7 and A2780. The results showed that these compounds could induce cell cycle arrest and apoptosis, indicating their potential as effective anticancer agents .

Key Findings:

  • Cytotoxicity : Compounds exhibited moderate to significant cytotoxic activity against cancer cells.
  • Mechanism : Induction of G2/M phase arrest and apoptosis through tubulin inhibition.

Antimalarial Properties

This compound has also been investigated for its antimalarial properties. The compound serves as a building block in synthesizing Endochin-like quinolones (ELQs), a class of compounds designed to combat malaria. These derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Research Insights:

  • Synthesis of ELQs : The compound is utilized in creating derivatives that demonstrate enhanced efficacy against malaria.
  • Bioavailability : Some derivatives have been optimized for oral bioavailability, making them suitable for therapeutic use.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its structure allows for various modifications that can lead to new compounds with potential biological activities. For instance, it has been used in the synthesis of other quinoline derivatives that possess different pharmacological properties .

Applications in Synthesis:

  • Building Block : Used to create various quinoline derivatives with tailored biological activities.
  • Versatility : Allows for modifications that can enhance or alter biological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and A2780 cell lines; induced apoptosis via tubulin inhibition.
Antimalarial ActivityDeveloped ELQs based on this compound; showed efficacy against Plasmodium falciparum.
Synthetic ApplicationsUtilized as a precursor in synthesizing complex quinoline derivatives; highlighted versatility in chemical modifications.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and electronic effects. Below is a detailed comparison of 7-methoxy-2-methylquinolin-4-ol with key analogs:

Substituent Positional Isomers

6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4)
  • Structure : Methoxy at position 6, methyl at position 3.
  • Molecular Weight : 189.21 g/mol (same as parent compound).
8-Methoxy-2-methylquinolin-4-ol (CAS: 15644-89-0)
  • Structure : Methoxy at position 8, methyl at position 2.
  • Molecular Weight : 189.21 g/mol.
  • Key Differences : The distal methoxy group may decrease solubility due to reduced polarity compared to the 7-methoxy analog .

Functional Group Modifications

7-Methoxy-2-(trifluoromethyl)quinolin-4-ol (CAS: 41192-85-2)
  • Structure : Trifluoromethyl (-CF₃) replaces methyl at position 2.
  • Molecular Weight : 243.18 g/mol.
  • Key Differences: The electron-withdrawing -CF₃ group increases lipophilicity (logP ~2.8 vs. ~1.9 for parent compound), enhancing membrane permeability . Potential for improved metabolic stability due to fluorine’s inertness .
6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9)
  • Structure : Methoxy groups at positions 6 and 5.
  • Molecular Weight : 205.21 g/mol.
  • Key Differences :
    • Additional methoxy group increases aqueous solubility but may reduce bioavailability due to higher polarity.
    • Enhanced hydrogen-bonding capacity could improve interaction with polar biological targets .

Core Scaffold Variations

7-Methoxy-4-quinazolinol (CAS: 16064-24-7)
  • Structure: Quinazoline core (two nitrogen atoms) instead of quinoline.
  • Molecular Weight : 188.19 g/mol.
  • Key Differences: The additional nitrogen in quinazoline alters electronic distribution, increasing basicity (pKa ~5.5 vs. ~4.2 for quinoline analogs). Commonly used in kinase inhibitors due to improved ATP-binding pocket interactions .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) CCS (Ų) [M+H]⁺ logP<sup>*</sup> Solubility (mg/mL)
This compound C₁₁H₁₁NO₂ 189.21 138.1–153.2 ~1.9 ~0.5 (DMSO)
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol C₁₁H₈F₃NO₂ 243.18 N/A ~2.8 ~0.3 (DMSO)
6,7-Dimethoxyquinolin-4-ol C₁₁H₁₁NO₃ 205.21 N/A ~1.2 ~1.2 (Water)

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

7-Methoxy-2-methylquinolin-4-ol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H11NO2. Its structure includes a methoxy group at the 7-position and a methyl group at the 2-position of the quinoline ring, which influences its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial drugs. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against both gram-positive and gram-negative bacteria .

Microbial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Cell Line IC50 (μM)
HeLa22
A54918

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. It may alter enzyme activity or receptor binding, thereby influencing metabolic pathways and cellular functions. For instance, it has been reported to inhibit certain kinases involved in cancer cell proliferation .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound significantly reduced bacterial load in infected animal models, demonstrating its potential as a therapeutic agent against infections caused by resistant strains.

Anticancer Research

In another study focusing on anticancer properties, researchers treated A549 lung cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting that this compound could be developed into a novel anticancer drug .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target pathogens or cancer cells. For example, substituents at the 3-position have been shown to significantly affect antimicrobial activity .

Q & A

Q. Tables for Quick Reference

Analytical Method Key Parameters Reference
GC-MSColumn: DB-5MS; Temp: 250°C; Detector: EI
HPLCColumn: C18; Mobile Phase: 70% acetonitrile/30% H₂O
¹H NMRSolvent: CDCl₃; Frequency: 400 MHz
Synthetic Route Yield Range Critical Factor
Mannich Reaction50–70%Stoichiometric control of amine
Cyclization45–65%Acid catalyst concentration

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 2
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